![molecular formula C14H16N2O3S2 B4741456 4,5-dimethyl-N-{4-[(methylamino)sulfonyl]phenyl}-3-thiophenecarboxamide](/img/structure/B4741456.png)
4,5-dimethyl-N-{4-[(methylamino)sulfonyl]phenyl}-3-thiophenecarboxamide
Overview
Description
4,5-dimethyl-N-{4-[(methylamino)sulfonyl]phenyl}-3-thiophenecarboxamide, also known as DMTM, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DMTM belongs to the class of small molecule inhibitors and has been found to have promising effects in various research fields.
Mechanism of Action
The mechanism of action of 4,5-dimethyl-N-{4-[(methylamino)sulfonyl]phenyl}-3-thiophenecarboxamide involves its ability to inhibit specific enzymes and pathways involved in various cellular processes. This compound has been found to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which plays a crucial role in cell proliferation and differentiation. By inhibiting GSK-3β, this compound can prevent the growth of cancer cells and promote cell death. Additionally, this compound has been found to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in various types of cancer cells. By inhibiting CAIX, this compound can reduce the acidity of the tumor microenvironment and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce cell death. Additionally, this compound has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In vivo studies have shown that this compound can reduce tumor growth in animal models of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4,5-dimethyl-N-{4-[(methylamino)sulfonyl]phenyl}-3-thiophenecarboxamide in lab experiments is its specificity for certain enzymes and pathways. This compound can be used to selectively inhibit specific enzymes and pathways involved in various cellular processes, making it a valuable tool for studying these processes. Additionally, this compound has been found to have low toxicity in vitro and in vivo, making it a safer alternative to other chemical inhibitors.
However, there are also limitations to using this compound in lab experiments. One limitation is the difficulty in synthesizing this compound, which can limit its availability and increase its cost. Additionally, this compound has been found to have low solubility in aqueous solutions, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 4,5-dimethyl-N-{4-[(methylamino)sulfonyl]phenyl}-3-thiophenecarboxamide. One direction is to further investigate its potential applications in cancer research. Specifically, more studies are needed to determine the effectiveness of this compound in treating various types of cancer and to identify the optimal dosages and treatment regimens.
Another direction is to investigate the potential applications of this compound in other research fields such as neurodegenerative diseases and infectious diseases. This compound has been found to have potential applications in these fields due to its ability to inhibit specific enzymes and pathways involved in these diseases.
Finally, more research is needed to optimize the synthesis method of this compound and to develop new purification techniques that can improve its purity and yield. This can increase the availability of this compound and reduce its cost, making it more accessible for scientific research.
Scientific Research Applications
4,5-dimethyl-N-{4-[(methylamino)sulfonyl]phenyl}-3-thiophenecarboxamide has been found to have potential applications in various scientific research fields. One of the most promising applications of this compound is in cancer research. This compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes and pathways involved in cell proliferation. Additionally, this compound has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
4,5-dimethyl-N-[4-(methylsulfamoyl)phenyl]thiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S2/c1-9-10(2)20-8-13(9)14(17)16-11-4-6-12(7-5-11)21(18,19)15-3/h4-8,15H,1-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYZWEPVCVDYOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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